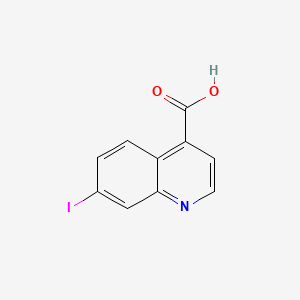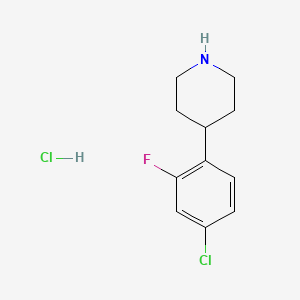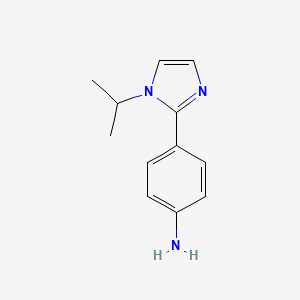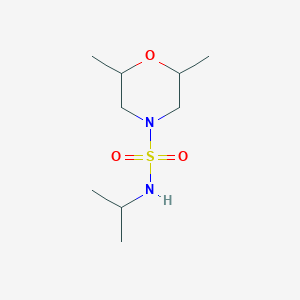
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol . This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of a cyclopropyl group attached to the thiadiazole ring adds to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one can be compared with other thiadiazole derivatives, such as:
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-one: Similar structure but with a methyl group instead of a cyclopropyl group.
1-(4-Phenyl-1,2,3-thiadiazol-5-yl)ethan-1-one: Contains a phenyl group, which may result in different chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8N2OS |
|---|---|
Molekulargewicht |
168.22 g/mol |
IUPAC-Name |
1-(4-cyclopropylthiadiazol-5-yl)ethanone |
InChI |
InChI=1S/C7H8N2OS/c1-4(10)7-6(5-2-3-5)8-9-11-7/h5H,2-3H2,1H3 |
InChI-Schlüssel |
ODWAEPCZHFUILH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=NS1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



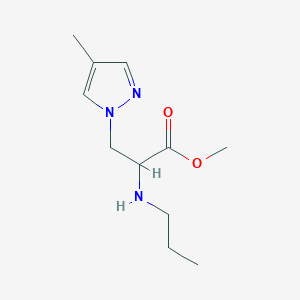
![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)

